

Chromatographic Separation of Octocrylene and its Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: Octocrylene-13C3

Cat. No.: B15545298

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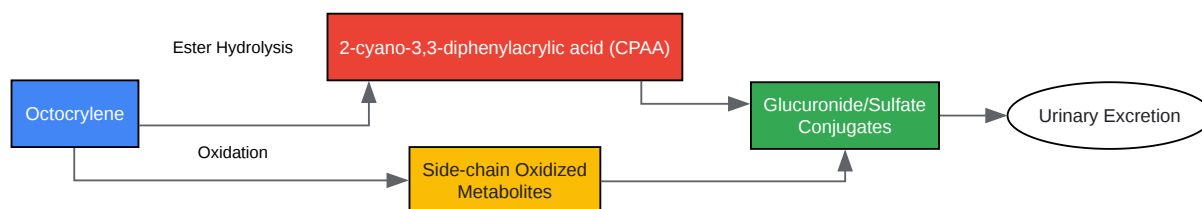
This document provides detailed application notes and protocols for the chromatographic separation of Octocrylene (OC), a common UV filter in sunscreens and other personal care products, and its primary metabolites. The methodologies outlined are essential for quality control, pharmacokinetic studies, and environmental monitoring.

Introduction

Octocrylene is an organic compound that absorbs UVB and short-wave UVA radiation.[1] Upon entering the body, either through dermal absorption or other exposure routes, it is metabolized into several key compounds that can be excreted in urine.[2] The primary urinary metabolite is 2-cyano-3,3-diphenylacrylic acid (CPAA), formed through ester hydrolysis.[3] Other significant metabolites arise from side-chain oxidation.[2] Furthermore, Octocrylene can degrade over time in product formulations to form benzophenone, a compound with potential health concerns. Accurate and sensitive analytical methods are crucial for quantifying Octocrylene and its metabolites in various matrices.

Metabolic Pathway of Octocrylene

Octocrylene undergoes biotransformation in the body, primarily through hydrolysis and oxidation, before conjugation and excretion. The major metabolic pathway involves the hydrolysis of the ester bond to form CPAA. Additionally, oxidation of the 2-ethylhexyl side chain occurs.



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Fig. 1: Metabolic pathway of Octocrylene.

Application Note 1: Analysis of Octocrylene in Sunscreen Formulations by HPLC-DAD

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) for the simultaneous analysis of Octocrylene and other common organic UV filters in sunscreen lotions and sprays.[4]

Experimental Protocol

Sample Preparation:

- Accurately weigh approximately 250 mg of the sunscreen sample into a 100 mL volumetric flask.[4]
- Record the exact weight.
- Add a diluent (0.1% acetic acid in methanol) to the flask and sonicate for 10 minutes to ensure complete dissolution of the active ingredients.[4]
- Make up the volume to 100 mL with the diluent.[4]
- If necessary, centrifuge the sample to remove any undissolved excipients.[5]
- Filter the supernatant through a 0.45 μ m nylon membrane filter before injection.[5]

Chromatographic Conditions:

Parameter	Value
Instrument	Agilent 1260 Infinity HPLC-DAD or equivalent
Column	Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm
Mobile Phase A	80:20 Methanol:0.5% Acetic Acid in Water
Mobile Phase B	100% Methanol
Gradient	See Table 1
Flow Rate	1.0 mL/min
Column Temp.	40 °C
Injection Vol.	4 µL
Detection	313 nm
Run Time	~30 min

Table 1: HPLC Gradient Program[4]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	100	0
20.0	100	0
20.1	0	100
27.0	0	100
27.1	100	0
30.0	100	0

Quantitative Data

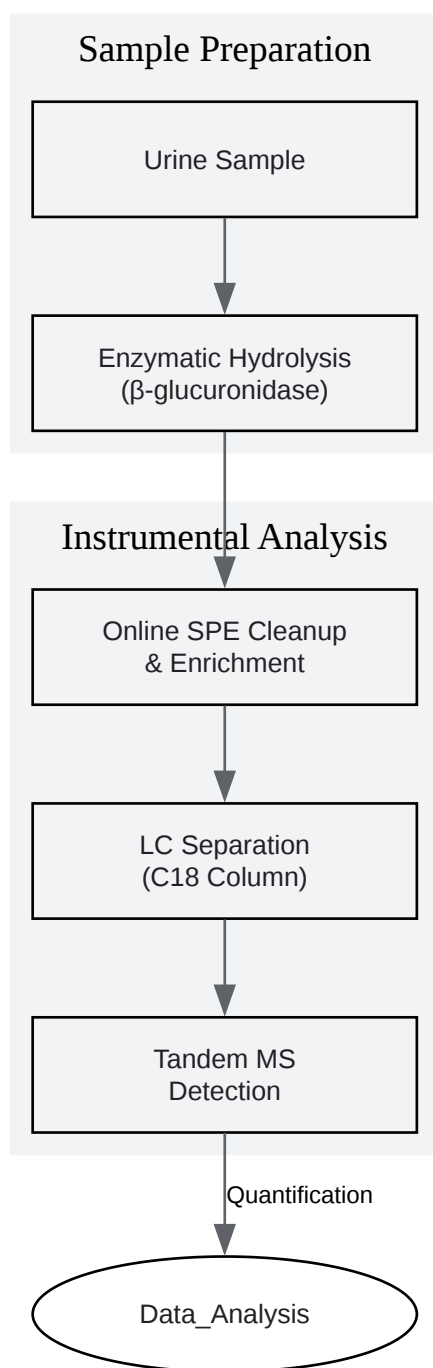
Analyte	Linearity Range (% of target)	R ²	LOQ (% w/w)	Average Recovery (%)
Octocrylene	10 - 250	> 0.9999	0.8	97.2 - 100.8

Data compiled from FDA validation report for a sunscreen formulation with a 10% label claim for Octocrylene.[4]

Application Note 2: Determination of Octocrylene Metabolites in Human Urine by Online-SPE-LC-MS/MS

This protocol describes a sensitive and accurate method for the quantification of three major Octocrylene metabolites in human urine using online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Workflow



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Fig. 2: Workflow for the analysis of Octocrylene metabolites in urine.

Experimental Protocol

Sample Preparation:

- To a 1.5 mL polypropylene tube, add 500 μ L of urine sample.
- Add 50 μ L of an internal standard solution (deuterium-labeled OC metabolites).
- Add 50 μ L of β -glucuronidase in acetate buffer (pH 5.0).
- Incubate the mixture at 37 °C for 2 hours to deconjugate the metabolites.[2]
- After incubation, add 50 μ L of 1 M hydrochloric acid to stop the reaction.
- Centrifuge the sample at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for injection.

Online-SPE-LC-MS/MS Conditions:

Parameter	SPE	Analytical
Instrument	LC-MS/MS system with online SPE capabilities	
SPE Cartridge	Polymer-based reversed-phase	-
Loading Pump	Water with 0.1% Formic Acid	-
Elution Pump	Mobile Phase Gradient	-
Analytical Column	C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 μ m	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	Optimized for metabolite separation (specifics vary by instrument)	
Flow Rate	0.3 mL/min	
MS Detector	Triple Quadrupole	
Ionization	Electrospray Ionization (ESI), Positive Mode	
Scan Type	Multiple Reaction Monitoring (MRM)	

MRM Transitions (Example):

Compound	Precursor Ion (m/z)	Product Ion (m/z)
CPAA	Varies by adduct	Specific fragments
5OH-OC	Varies by adduct	Specific fragments
DOCCA	Varies by adduct	Specific fragments

Quantitative Data

Metabolite	LOQ (µg/L) in Urine
CPAA	~0.1 - 0.5
5OH-OC	~0.05
DOCCA	~0.05

Approximate values compiled from published human biomonitoring studies.^{[2][3]}

Degradation of Octocrylene to Benzophenone

Octocrylene can undergo a retro-aldol condensation reaction over time, leading to the formation of benzophenone.^[6] This degradation can occur in sunscreen products during their shelf life. The analysis of benzophenone in such products is crucial due to its potential as a sensitizer and endocrine disruptor. The HPLC-DAD method described in Application Note 1 can be adapted to include the quantification of benzophenone, or a more sensitive LC-MS/MS method can be employed.

Summary of Quantitative Data

The following table summarizes the quantitative performance data for the chromatographic analysis of Octocrylene and its key metabolites from various sources.

Analyte	Matrix	Method	LOD	LOQ	Recovery (%)
Octocrylene	Sunscreen	HPLC-DAD	-	0.8% (w/w)	97.2 - 100.8[4]
Octocrylene	Solid Lipid Nanoparticles	HPLC-UV	1.64×10^{-6} M	4.97×10^{-6} M	~99[7]
CPAA	Urine	Online-SPE-LC-MS/MS	-	~0.1 - 0.5 $\mu\text{g/L}$ [2][3]	94 - 106[3]
5OH-OC	Urine	Online-SPE-LC-MS/MS	-	~0.05 $\mu\text{g/L}$ [3]	94 - 106[3]
DOCCA	Urine	Online-SPE-LC-MS/MS	-	~0.05 $\mu\text{g/L}$ [3]	94 - 106[3]
Benzophenone	Sunscreen	HPLC-MS/MS	-	-	-

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are approximate and may vary depending on the specific instrumentation and laboratory conditions.

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